molecular formula C16H30N3O13P3 B13401449 Stavudine Triphosphate TEA Salt

Stavudine Triphosphate TEA Salt

Cat. No.: B13401449
M. Wt: 565.34 g/mol
InChI Key: CHZVCFMNCIOZSG-KZYPOYLOSA-N
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Description

Stavudine Triphosphate TEA Salt is a derivative of stavudine, a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection. This compound is the triphosphate form of stavudine, which is essential for its antiviral activity. This compound is known for its ability to inhibit the replication of HIV by interfering with the viral reverse transcriptase enzyme .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of stavudine triphosphate involves the phosphorylation of stavudine. Stavudine is first synthesized through a series of chemical reactions, including the conversion of thymidine to 2’,3’-didehydro-2’,3’-dideoxythymidine. This intermediate is then phosphorylated to form stavudine triphosphate .

Industrial Production Methods

Industrial production of stavudine triphosphate typically involves large-scale chemical synthesis using automated reactors. The process includes the use of specific reagents and catalysts to ensure high yield and purity. The final product is then purified and converted to its TEA salt form for stability and solubility .

Chemical Reactions Analysis

Types of Reactions

Stavudine Triphosphate TEA Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of stavudine triphosphate include stavudine and inorganic phosphate. These products result from the hydrolysis of the triphosphate compound .

Scientific Research Applications

Stavudine Triphosphate TEA Salt has several scientific research applications, including:

Mechanism of Action

Stavudine Triphosphate TEA Salt exerts its effects by inhibiting the activity of HIV-1 reverse transcriptase. The compound is phosphorylated to its active triphosphate form, which competes with the natural substrate, thymidine triphosphate, for incorporation into viral DNA. This incorporation leads to chain termination, preventing the elongation of viral DNA and thereby inhibiting viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Stavudine Triphosphate TEA Salt is unique due to its specific phosphorylation pathway and its ability to effectively inhibit HIV replication. Its triphosphate form is crucial for its antiviral activity, making it a valuable compound in HIV research and treatment .

Properties

Molecular Formula

C16H30N3O13P3

Molecular Weight

565.34 g/mol

IUPAC Name

N,N-diethylethanamine;[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H15N2O13P3.C6H15N/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(23-8)5-22-27(18,19)25-28(20,21)24-26(15,16)17;1-4-7(5-2)6-3/h2-4,7-8H,5H2,1H3,(H,18,19)(H,20,21)(H,11,13,14)(H2,15,16,17);4-6H2,1-3H3/t7-,8+;/m0./s1

InChI Key

CHZVCFMNCIOZSG-KZYPOYLOSA-N

Isomeric SMILES

CCN(CC)CC.CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Canonical SMILES

CCN(CC)CC.CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Origin of Product

United States

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